molecular formula C51H88N4O4S2 B574617 Disbac10 CAS No. 169211-45-4

Disbac10

Cat. No.: B574617
CAS No.: 169211-45-4
M. Wt: 885.4
InChI Key: XDRMUCPEPWWVLX-HEFFKOSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DiSBAC10 is a voltage-sensitive fluorescent probe used to study cell membrane electrical activity in FRET assays . In a resting polarized cell, this compound resides on the outer leaflet of the membrane where it accepts photons from excited fluorescein-labeled proteins and re-emits the photons at a higher wavelength .


Molecular Structure Analysis

The molecular weight of this compound is 885.40 and its formula is C51H88N4O4S2 . The SMILES representation of its structure is O=C1/C (C (N (CCCCCCCCCC)C (N1CCCCCCCCCC)=S)=O)=C\\C=C\\C2C (N (CCCCCCCCCC)C (N (CCCCCCCCCC)C2=O)=S)=O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 885.40 and its formula is C51H88N4O4S2 . It displays excitation/emission spectra of 540/560 nm, respectively .

Safety and Hazards

The safety data sheet for DiSBAC10 indicates that it should be stored at -20°C . It is not intended for human or veterinary use .

Biochemical Analysis

Biochemical Properties

Disbac10 plays a crucial role in biochemical reactions by interacting with various biomolecules. In a resting polarized cell, this compound resides on the outer leaflet of the membrane, where it accepts photons from excited fluorescein-labeled proteins and re-emits them at a higher wavelength . Upon depolarization, this compound rapidly translocates to the inner leaflet of the membrane, increasing the distance between fluorophores and reducing the FRET signal. This interaction with fluorescein-labeled proteins is essential for studying cell membrane electrical activity.

Cellular Effects

This compound influences various cellular processes by altering cell membrane potential. In polarized cells, this compound’s presence on the outer leaflet allows it to interact with fluorescein-labeled proteins, facilitating the study of specific cell classes . Depolarization causes this compound to move to the inner leaflet, affecting cell signaling pathways and gene expression by altering the distance between fluorophores. This translocation can impact cellular metabolism by modifying the electrical activity of the cell membrane.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In a resting polarized cell, this compound binds to the outer leaflet of the membrane, accepting photons from excited fluorescein-labeled proteins . Depolarization triggers this compound’s rapid translocation to the inner leaflet, increasing the distance between fluorophores and reducing the FRET signal. This mechanism allows researchers to visualize changes in membrane potential and study cell membrane electrical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable for up to one year when stored at -20°C . Over time, this compound’s stability and degradation can impact its effectiveness in FRET assays. Long-term studies have shown that this compound maintains its ability to translocate between the outer and inner leaflets of the membrane, allowing for consistent measurement of membrane potential changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively measures membrane potential changes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, impacting cellular function and overall health . Researchers must carefully determine the appropriate dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to cell membrane electrical activity. The compound interacts with enzymes and cofactors that regulate membrane potential, influencing metabolic flux and metabolite levels . By altering the electrical activity of the cell membrane, this compound can impact various metabolic processes, including glycolysis and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. In polarized cells, this compound resides on the outer leaflet of the membrane, where it interacts with fluorescein-labeled proteins . Depolarization causes this compound to translocate to the inner leaflet, affecting its localization and accumulation within the cell. This transport mechanism is essential for studying changes in membrane potential.

Subcellular Localization

This compound’s subcellular localization is primarily within the cell membrane. In resting polarized cells, this compound is found on the outer leaflet, where it interacts with fluorescein-labeled proteins . Upon depolarization, this compound moves to the inner leaflet, altering its activity and function. This localization is directed by the compound’s voltage-sensitive properties, allowing it to respond to changes in membrane potential.

Properties

IUPAC Name

1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRLNZXPUUPVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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